Octadecylmagnesium chloride
Overview
Description
Octadecylmagnesium chloride is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds in various chemical reactions. The compound has the molecular formula C18H37ClMg and is typically found as a solution in tetrahydrofuran (THF). It is known for its role in nucleophilic addition reactions and carbon-carbon bond formation via palladium-catalyzed alkylation and arylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecylmagnesium chloride is usually prepared through a Grignard reaction. The process involves reacting octadecyl bromide with metallic magnesium in an inert atmosphere, such as nitrogen, to form the octadecyl magnesium reagent. This reagent is then treated with cuprous chloride to yield this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the Grignard reaction. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Types of Reactions:
Nucleophilic Addition Reactions: this compound reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Carbon-Carbon Bond Formation: It participates in palladium-catalyzed alkylation and arylation reactions to form complex organic molecules.
Common Reagents and Conditions:
Reagents: Carbonyl compounds, palladium catalysts, cuprous chloride.
Conditions: Inert atmosphere (e.g., nitrogen), solvents like tetrahydrofuran (THF), controlled temperatures.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Complex Organic Molecules: Resulting from palladium-catalyzed reactions.
Scientific Research Applications
Octadecylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, functionalized bipyridines, and discrete metal complexes.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octadecylmagnesium chloride involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound forms a bond with the carbon atom of the octadecyl group, making it highly reactive towards electrophiles. This reactivity allows it to participate in various nucleophilic addition and substitution reactions, forming new carbon-carbon bonds .
Comparison with Similar Compounds
- Decylmagnesium Bromide
- Isopropylmagnesium Chloride
- Dodecylmagnesium Bromide
- tert-Butylmagnesium Chloride
Comparison: Octadecylmagnesium chloride is unique due to its long carbon chain, which imparts specific properties and reactivity. Compared to shorter-chain Grignard reagents like decylmagnesium bromide or isopropylmagnesium chloride, this compound offers different solubility and reactivity profiles, making it suitable for specialized applications .
Properties
IUPAC Name |
magnesium;octadecane;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJANSKVJZWMB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400610 | |
Record name | Octadecylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116980-66-6 | |
Record name | Octadecylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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